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The intricate folding of RNA molecules within the cellular environment is crucial to their
function, influencing everything from gene expression to catalytic activity. Understanding these
structures is paramount for deciphering biological mechanisms and developing novel
therapeutics. In-cell RNA probing techniques offer a powerful window into the dynamic world of
RNA structure, providing nucleotide-resolution information directly within living cells. This guide
provides a comparative analysis of three prominent in-cell RNA probing techniques: SHAPE-
MaP, DMS-seq, and icSHAPE, equipping researchers with the knowledge to select the most
appropriate method for their scientific questions.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative parameters of SHAPE-MaP, DMS-seq,
and icSHAPE. It is important to note that these values are compiled from various studies and
may vary depending on the specific experimental conditions, cell type, and RNA target.
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Feature

SHAPE-MaP
(Selective 2'-
Hydroxyl Acylation
analyzed by Primer
Extension and
Mutational
Profiling)

DMS-seq (Dimethyl
Sulfate
Sequencing)

icSHAPE (in vivo
click Selective 2'-
Hydroxyl Acylation
and Profiling
Experiment)

Probing Reagent

Acylating agents (e.g.,
1M7, NAI) that react
with the 2'-hydroxyl
group of the ribose
sugar.[1][2][3][4][5]

Dimethyl sulfate
(DMS), which
methylates the
Watson-Crick face of
unpaired adenines
(N1) and cytosines
(N3).[6][71[8]

NAI-N3, a SHAPE
reagent with an azide
handle for subsequent
enrichment.[9][10][11]

Nucleotide Specificity

Probes all four
nucleotides (A, U, G,
C), providing a
comprehensive view
of RNA flexibility.[4]

Primarily probes
unpaired adenines

and cytosines.[6][8]

Probes all four
nucleotides (A, U, G,
C).[9][10]

Detection Method

Reverse transcriptase
introduces mutations
at the site of
modification
(mutational profiling).
[1][12]

Reverse transcriptase
introduces mutations
at the site of
methylation
(mutational profiling)

or terminates.[6][8]

Reverse transcription
terminates at the site
of modification,
leading to truncated
cDNA fragments.[9]
[11]

Resolution

Single-nucleotide.[1]

Single-nucleotide.[6]

Single-nucleotide.[9]
[11]

Signal-to-Noise Ratio

Moderate to high;
dependent on the
efficiency of the
reverse transcriptase
and sequencing
depth.

High, as DMS is a
small and highly

reactive molecule.[6]

High, due to the
specific enrichment of
modified RNA
fragments via click
chemistry, which
reduces background.
[91[13]
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High; suitable for

High; suitable for

High; suitable for

Throughput transcriptome-wide transcriptome-wide transcriptome-wide
analysis.[1][12] analysis.[6][8] analysis.[9][11]
Can be challenging for o
Can detect low- Improved sensitivity
low-abundance )
abundance o for detecting
o . . transcripts in o
Sensitivity transcripts, especially modifications due to

with targeted
approaches.[1][12]

transcriptome-wide
studies without very

deep sequencing.

the enrichment step.
[9]

Experimental Time

Approximately 3 days

for the entire workflow.

[1]

Variable, but generally
comparable to other
sequencing-based
methods.

Approximately 5 days
for the experimental

procedure.[9]

Key Advantage

Probes all four
nucleotides, providing
a more complete
picture of RNA

structure.

Small probe size
allows for efficient cell
penetration and
probing of compact

structures.

Enrichment of
modified RNAs
significantly improves
the signal-to-noise
ratio.[9][13]

Key Limitation

Can be susceptible to
background mutations
introduced by the
reverse transcriptase.
[14]

Limited to probing
only two of the four
nucleotides (A and C).

The multi-step
process, including
click chemistry and
enrichment, can be
more complex and
may introduce biases.
[10][13]

Mandatory Visualization
Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for SHAPE-MaP,
DMS-seq, and icSHAPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
2. researchgate.net [researchgate.net]

3. In-cell RNA structure probing with SHAPE-MaP | Springer Nature Experiments
[experiments.springernature.com]

4. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PubMed
[pubmed.ncbi.nim.nih.gov]

6. Genome-wide DMS-MaPseq for in vivo RNA structure determination [protocols.io]

7. DMS-MaPseq for Genome-Wide or Targeted RNA Structure Probing In Vitro and In Vivo |
Springer Nature Experiments [experiments.springernature.com]

8. par.nsf.gov [par.nsf.gov]

9. Transcriptome-wide interrogation of RNA secondary structure in living cells with icSHAPE
- PMC [pmc.ncbi.nlm.nih.gov]

10. icSHAPE [illumina.com]

11. Structural imprints in vivo decode RNA regulatory mechanisms - PMC
[pmc.ncbi.nlm.nih.gov]

12. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
13. researchgate.net [researchgate.net]
14. SHAPE-Map [illumina.com]

To cite this document: BenchChem. [A Comparative Guide to In-Cell RNA Probing
Techniques]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1144855#comparative-study-of-in-cell-rna-probing-
techniques]

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1144855?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29725122/
https://www.researchgate.net/publication/324944051_In-cell_RNA_structure_probing_with_SHAPE-MaP
https://experiments.springernature.com/articles/10.1038/nprot.2018.010
https://experiments.springernature.com/articles/10.1038/nprot.2018.010
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238792/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238792/
https://pubmed.ncbi.nlm.nih.gov/27879433/
https://pubmed.ncbi.nlm.nih.gov/27879433/
https://www.protocols.io/view/genome-wide-dms-mapseq-for-em-in-em-em-vivo-em-rna-81wgbre5nlpk/v1
https://experiments.springernature.com/articles/10.1007/978-1-0716-1158-6_13
https://experiments.springernature.com/articles/10.1007/978-1-0716-1158-6_13
https://par.nsf.gov/servlets/purl/10193722
https://pmc.ncbi.nlm.nih.gov/articles/PMC4896316/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4896316/
https://www.illumina.com/science/sequencing-method-explorer/kits-and-arrays/icshape.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4376618/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6402486/
https://www.researchgate.net/figure/Experimental-pipeline-for-Structure-seq-icSHAPE-and-SHAPE-MaP-The-major-steps-are_fig1_309301075
https://www.illumina.com/science/sequencing-method-explorer/kits-and-arrays/shape-map.html
https://www.benchchem.com/product/b1144855#comparative-study-of-in-cell-rna-probing-techniques
https://www.benchchem.com/product/b1144855#comparative-study-of-in-cell-rna-probing-techniques
https://www.benchchem.com/product/b1144855#comparative-study-of-in-cell-rna-probing-techniques
https://www.benchchem.com/product/b1144855#comparative-study-of-in-cell-rna-probing-techniques
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1144855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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